molecular formula C9H5BrClN B1287622 4-Bromo-6-chloroquinoline CAS No. 1070879-30-9

4-Bromo-6-chloroquinoline

Cat. No. B1287622
M. Wt: 242.5 g/mol
InChI Key: FEBLUGZKVJAOLT-UHFFFAOYSA-N
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Description

4-Bromo-6-chloroquinoline is a halogenated quinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinolines and their derivatives are of significant interest due to their potential as intermediates in the synthesis of pharmaceuticals, including tyrosine kinase inhibitors, antibacterial agents, and anticancer drugs .

Synthesis Analysis

The synthesis of halogenated quinolines, such as 4-bromo-6-chloroquinoline, often involves multi-step reactions starting from simple precursors like bromoaniline. The Knorr synthesis is a notable method, involving the condensation of β-keto esters with bromoaniline followed by cyclization, as demonstrated in the preparation of related compounds . Additionally, the synthesis of 6-bromoquinoline derivatives has been achieved through the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with optimization of reaction conditions such as oxidant type, reflux time, and pH . Furthermore, palladium-catalyzed C-C bond formation has been employed to synthesize 4-alkynyl-2-bromoquinolines, showcasing the versatility of halogenated quinolines in organic synthesis10.

Molecular Structure Analysis

The molecular structure of halogenated quinolines is characterized by the presence of a quinoline core with halogen atoms at specific positions, which can significantly influence the compound's reactivity and interaction with biological targets. For instance, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with the crystal packing stabilized by various intermolecular interactions . Density functional theory (DFT) has been used to calculate the molecular structures of halogenated quinolines, providing insights into their conformational preferences and electronic properties .

Chemical Reactions Analysis

Halogenated quinolines participate in a variety of chemical reactions, which are essential for their transformation into biologically active molecules. For example, the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with nucleophilic reagents leads to the formation of various substituted quinazolines . The presence of halogen atoms in these compounds can facilitate further functionalization through nucleophilic substitution reactions, as seen in the synthesis of methoxy derivatives10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-bromo-6-chloroquinoline and its analogs are influenced by the presence of halogen atoms, which can affect the compound's polarity, solubility, and stability. The crystal structure analysis provides valuable information about the solid-state properties, such as unit cell parameters and intermolecular interactions . The electronic properties, such as electrostatic surface potential and frontier molecular orbitals, have been studied using DFT, revealing the reactivity and potential interaction sites of these molecules .

Scientific Research Applications

  • Pharmaceutical Intermediates

    • 4-Bromo-6-chloroquinoline is used as a pharmaceutical intermediate . This means it is used in the synthesis of various pharmaceutical drugs. The specific drugs and their uses would depend on the reactions the 4-Bromo-6-chloroquinoline is involved in.
  • Functionalized Quinoline Motifs

    • Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . 4-Bromo-6-chloroquinoline could potentially be used to create functionalized quinoline motifs.
  • Halogenated Heterocycles

    • 4-Bromo-6-chloroquinoline is a type of halogenated heterocycle . Halogenated heterocycles are a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities.
  • Protozoan Parasite Growth Inhibitors

    • 4-Bromo-6-chloroquinoline has been mentioned in the context of research into protozoan parasite growth inhibitors .
  • Building Block for Complex Molecules

    • 4-Bromo-6-chloroquinoline is often used as a building block in the synthesis of more complex molecules . This is due to its halogenated heterocycle structure, which can undergo various reactions to form new bonds.
  • Radiosynthesis of Potential PET Agents

    • 4-Bromo-6-chloroquinoline has been mentioned in the context of research into radiosynthesis of potential PET (Positron Emission Tomography) agents .

Safety And Hazards

4-Bromo-6-chloroquinoline is considered hazardous . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-6-chloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-4-12-9-2-1-6(11)5-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBLUGZKVJAOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615913
Record name 4-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-6-chloroquinoline

CAS RN

1070879-30-9
Record name 4-Bromo-6-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1070879-30-9
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